L-Tyrosyl-L-lysyl-L-asparaginyl-L-aspartic acid
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Overview
Description
L-Tyrosyl-L-lysyl-L-asparaginyl-L-aspartic acid is a peptide compound composed of four amino acids: tyrosine, lysine, asparagine, and aspartic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-lysyl-L-asparaginyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-L-lysyl-L-asparaginyl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced using agents like DTT (dithiothreitol).
Substitution: Amino acid residues can be substituted with other functional groups using specific reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracetic acid.
Reduction: DTT or β-mercaptoethanol.
Substitution: Carbodiimides for coupling reactions.
Major Products Formed
Oxidation: Dityrosine, quinones.
Reduction: Free thiols.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
L-Tyrosyl-L-lysyl-L-asparaginyl-L-aspartic acid has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of L-Tyrosyl-L-lysyl-L-asparaginyl-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- L-Asparaginyl-L-lysyl-L-threonyl-L-aspartic acid
- L-Tyrosyl-L-aspartic acid
Comparison
L-Tyrosyl-L-lysyl-L-asparaginyl-L-aspartic acid is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. Compared to similar compounds, it may exhibit different binding affinities, stability, and biological activities, making it valuable for targeted research and applications.
Properties
CAS No. |
915224-21-4 |
---|---|
Molecular Formula |
C23H34N6O9 |
Molecular Weight |
538.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C23H34N6O9/c24-8-2-1-3-15(27-20(34)14(25)9-12-4-6-13(30)7-5-12)21(35)28-16(10-18(26)31)22(36)29-17(23(37)38)11-19(32)33/h4-7,14-17,30H,1-3,8-11,24-25H2,(H2,26,31)(H,27,34)(H,28,35)(H,29,36)(H,32,33)(H,37,38)/t14-,15-,16-,17-/m0/s1 |
InChI Key |
FBFAZUUZAJYTKP-QAETUUGQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)O)N)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)O)N)O |
Origin of Product |
United States |
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